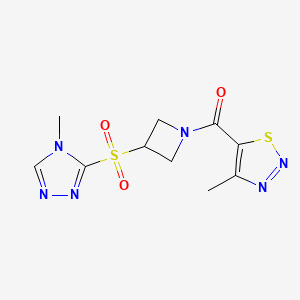

(4-metil-1,2,3-tiadiazol-5-il)(3-((4-metil-4H-1,2,4-triazol-3-il)sulfonil)azetidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H12N6O3S2 and its molecular weight is 328.37. The purity is usually 95%.

BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Este compuesto ha mostrado potencial en el campo de la actividad antimicrobiana. Se ha observado que tiene un efecto significativo principalmente contra bacterias Gram-positivas . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos agentes antimicrobianos .

Actividad Antifúngica

Los 1,2,3-triazoles, un grupo al que pertenece este compuesto, han demostrado ser agentes antifúngicos efectivos . Esto sugiere que nuestro compuesto también podría tener aplicaciones potenciales en la lucha contra las infecciones fúngicas .

Actividad Anticancerígena

Los 1,2,3-triazoles también han mostrado promesa como agentes anticancerígenos . Esto indica que este compuesto podría usarse potencialmente en estrategias de tratamiento del cáncer .

Actividad Antiviral

Las propiedades antivirales de los 1,2,3-triazoles sugieren que este compuesto podría utilizarse en el tratamiento de trastornos virales .

Actividad Antiinflamatoria

Se ha encontrado que los 1,2,3-triazoles tienen propiedades antiinflamatorias . Esto sugiere que este compuesto podría utilizarse en el tratamiento de enfermedades inflamatorias .

Aplicaciones Agroquímicas

Los 1,4-disustituidos 1,2,3-triazoles, que incluyen este compuesto, tienen importantes aplicaciones como agroquímicos . Podrían utilizarse en el desarrollo de nuevos pesticidas o fertilizantes .

Aplicaciones Industriales

Este compuesto podría tener diversas aplicaciones industriales. Por ejemplo, los 1,4-disustituidos 1,2,3-triazoles se han utilizado como fotoestabilizadores, colorantes y anticorrosivos .

Formulaciones Cosméticas

El compuesto tiene aplicaciones potenciales en la industria cosmética. Algunos 1,2,3-triazoles se han utilizado en la producción de formulaciones cosméticas .

Mecanismo De Acción

Target of Action

Similar compounds, such as derivatives of 4-methyl-1,2,3-thiadiazole , have shown antimicrobial activity, suggesting that the compound may target bacterial cells

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interfere with essential bacterial processes, such as cell wall synthesis or protein production

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it is plausible that this compound could affect pathways related to bacterial growth and survival

Pharmacokinetics

The lipophilicity of similar compounds has been studied , suggesting that this compound may have good membrane permeability, which could influence its absorption and distribution

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may inhibit the growth of bacteria

Actividad Biológica

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a novel derivative that combines the biological properties of thiadiazole and triazole scaffolds. These heterocycles are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This article will explore the biological activity of this compound based on existing research findings and case studies.

Chemical Structure and Properties

The compound's structure features two significant moieties: a thiadiazole ring and a triazole ring. The presence of these rings contributes to its potential pharmacological activities due to their electron-deficient nature and ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₂S₂ |

| Molecular Weight | 305.41 g/mol |

| SMILES | CC1=NN=C(S1)C(=O)N2C=NN(C2)S(=O)(=O)C |

| IUPAC Name | (4-methyl-1,2,3-thiadiazol-5-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone |

Anticancer Activity

Research indicates that derivatives of thiadiazole and triazole exhibit significant anticancer properties. A study by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15). For instance, certain compounds showed IC50 values as low as 0.28 μg/mL against breast cancer cells .

In another study focused on triazole derivatives, compounds were found to inhibit cancer cell proliferation through mechanisms involving tubulin polymerization interference . The compound may leverage similar mechanisms due to the structural characteristics shared with these active derivatives.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. A comprehensive review noted that these compounds exhibited activity against various bacterial and fungal strains . The specific compound may have potential applications in treating infections caused by resistant pathogens due to its unique structural features.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory activity of thiadiazole derivatives has been documented in several studies. They are believed to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Moreover, antioxidant properties have been attributed to these compounds, suggesting potential benefits in reducing oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

In a recent evaluation of a series of thiadiazole derivatives, one compound demonstrated an IC50 value of 19.5 μM against the SK-OV-3 ovarian cancer cell line . This highlights the potential of thiadiazole-based compounds in cancer therapy.

Case Study 2: Antimicrobial Screening

A screening study on various thiadiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .

Propiedades

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S2/c1-6-8(20-14-12-6)9(17)16-3-7(4-16)21(18,19)10-13-11-5-15(10)2/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYZPLRYRKFFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.